1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
Overview
Description
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a biochemical used primarily in proteomics research . This compound features a piperidine ring substituted with a tetrahydrofuran-2-ylmethyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and interactions due to its unique structure.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine can be compared to other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandrine: Has anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Biological Activity
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article summarizes the findings related to its biological activity, including mechanisms of action, target interactions, and relevant research studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The inclusion of a tetrahydrofuran moiety enhances its solubility and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinase Activity : This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an ACK1 (Activated Cdc42-associated kinase) inhibitor, which is implicated in various cancer pathways .
- Anticancer Properties : In vitro studies have demonstrated that derivatives of the piperidine scaffold can induce apoptosis in cancer cell lines. The compound's structural features allow it to interact effectively with cellular targets, leading to growth inhibition .
Table 1: Summary of Biological Activities
Detailed Research Findings
- ACK1 Inhibition : A study highlighted the role of ACK1 in tumor initiation and progression. Inhibition of this kinase by this compound resulted in reduced phosphorylation of downstream targets, contributing to decreased survival signals in cancer cells .
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, showing significant cytotoxicity. For example, it demonstrated an IC50 value indicating effective growth inhibition in FaDu cells compared to standard chemotherapeutics like bleomycin .
- Synergistic Effects : When combined with established antiviral drugs such as Telaprevir and Daclatasvir, the compound exhibited enhanced inhibitory effects on hepatitis C virus replication, suggesting potential applications beyond oncology .
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYQSHZQUNROJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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